molecular formula C14H11NO B4618616 2-Benzylbenzoxazole CAS No. 2008-07-3

2-Benzylbenzoxazole

Cat. No.: B4618616
CAS No.: 2008-07-3
M. Wt: 209.24 g/mol
InChI Key: QHCPEVCCVPNQHM-UHFFFAOYSA-N
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Description

2-Benzylbenzoxazole is an aromatic organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. The presence of a benzyl group attached to the benzoxazole core enhances its chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with benzyl halides under basic conditions. Another method includes the reaction of 2-aminophenol with benzyl alcohol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). These reactions typically occur under reflux conditions, with temperatures ranging from 60°C to 120°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as samarium triflate or iron complexes are used to facilitate the cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis has also been explored to optimize production .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form benzoxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert this compound to its corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylbenzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylbenzoxazole and its derivatives often involves interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The benzoxazole scaffold allows for efficient binding to these targets through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Uniqueness: 2-Benzylbenzoxazole stands out due to the presence of the benzyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-benzyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCPEVCCVPNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173899
Record name Benzoxazole, 2-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-07-3
Record name 2-Benzylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2008-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylbenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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